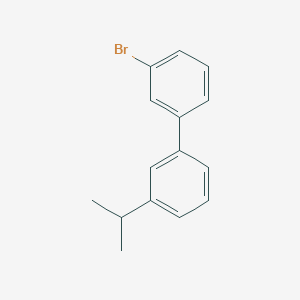

3-Bromo-3'-isopropyl-1,1'-biphenyl

Description

Properties

IUPAC Name |

1-bromo-3-(3-propan-2-ylphenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Br/c1-11(2)12-5-3-6-13(9-12)14-7-4-8-15(16)10-14/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOLAYHTFGVJSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001266754 | |

| Record name | 1,1′-Biphenyl, 3-bromo-3′-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443351-38-9 | |

| Record name | 1,1′-Biphenyl, 3-bromo-3′-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443351-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-Biphenyl, 3-bromo-3′-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-3'-isopropyl-1,1'-biphenyl CAS number and properties

An In-Depth Technical Guide to 3-Bromo-3'-isopropyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Biphenyls

The biphenyl scaffold, characterized by two interconnected phenyl rings, represents a privileged structure in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.[1] The functionalization of this core structure allows for the fine-tuning of steric and electronic properties, leading to a vast array of molecules with tailored biological activities and physical characteristics.[2][3][4] 3-Bromo-3'-isopropyl-1,1'-biphenyl is a prime example of a disubstituted biphenyl with significant potential as a versatile building block. The presence of a bromine atom provides a reactive handle for further chemical transformations, most notably palladium-catalyzed cross-coupling reactions, while the isopropyl group on the adjacent ring influences the molecule's overall conformation and lipophilicity. This guide provides a comprehensive overview of 3-Bromo-3'-isopropyl-1,1'-biphenyl, including its identification, physicochemical properties, a detailed synthetic protocol, potential applications, and methods for its characterization.

Compound Identification and Physicochemical Properties

CAS Number: 1443351-38-9[5]

The physicochemical properties of 3-Bromo-3'-isopropyl-1,1'-biphenyl are not extensively documented in publicly available literature. However, based on the properties of related substituted biphenyls, such as isopropylbiphenyl and various bromobiphenyls, we can predict its key characteristics.[6][7]

Table 1: Predicted Physicochemical Properties of 3-Bromo-3'-isopropyl-1,1'-biphenyl

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₅H₁₅Br | Based on chemical structure. |

| Molecular Weight | 275.18 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to off-white solid or high-boiling liquid. | Similar halogenated and alkylated biphenyls are typically solids or high-boiling liquids at room temperature.[6] |

| Boiling Point | > 300 °C (estimated) | Halogenated biphenyls exhibit high boiling points.[6] |

| Solubility | Soluble in common organic solvents (e.g., THF, Dichloromethane, Toluene); Insoluble in water. | The aromatic and alkyl nature of the molecule suggests good solubility in non-polar organic solvents. |

| Thermal Stability | High | The biphenyl core is a robust aromatic system. |

Structural Representation:

Caption: Chemical structure of 3-Bromo-3'-isopropyl-1,1'-biphenyl.

Synthesis of 3-Bromo-3'-isopropyl-1,1'-biphenyl

The most versatile and widely employed method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[8][9][10][11] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid or ester.[8]

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

A plausible and efficient route to synthesize 3-Bromo-3'-isopropyl-1,1'-biphenyl involves the coupling of 1-bromo-3-iodobenzene with 3-isopropylphenylboronic acid. The differential reactivity of the C-I and C-Br bonds allows for a selective coupling at the more reactive iodine position.

Caption: Proposed synthetic workflow for 3-Bromo-3'-isopropyl-1,1'-biphenyl.

Detailed Experimental Protocol:

-

Materials:

-

1-Bromo-3-iodobenzene (1.0 eq)

-

3-Isopropylphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

2 M aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq)

-

Toluene

-

Ethanol

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-iodobenzene and 3-isopropylphenylboronic acid.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add toluene and ethanol in a 3:1 ratio to dissolve the reactants.

-

To the stirred solution, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Add the 2 M aqueous sodium carbonate solution.

-

Heat the reaction mixture to reflux (approximately 85-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-Bromo-3'-isopropyl-1,1'-biphenyl.

-

Applications in Research and Drug Development

Substituted biphenyls are integral to the development of new pharmaceuticals and advanced materials.[2][6]

-

Medicinal Chemistry: The biphenyl moiety is a common scaffold in a wide range of therapeutic agents. The introduction of substituents like the bromo and isopropyl groups can modulate the pharmacological profile of a lead compound by influencing its binding affinity to target proteins, metabolic stability, and pharmacokinetic properties. The bromo-substituent, in particular, serves as a key site for further diversification through late-stage functionalization, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.

-

Synthetic Intermediate: As demonstrated, the bromine atom is a versatile functional group for cross-coupling reactions. This allows for the synthesis of more complex, poly-aromatic systems which are of interest in materials science, particularly for the development of organic light-emitting diodes (OLEDs) and liquid crystals.[2][6]

-

Agrochemicals: The biphenyl structure is also found in a number of pesticides and herbicides. The specific substitution pattern of 3-Bromo-3'-isopropyl-1,1'-biphenyl could be explored for the development of new agrochemicals with improved efficacy and environmental profiles.

Characterization and Quality Control

To confirm the identity and purity of the synthesized 3-Bromo-3'-isopropyl-1,1'-biphenyl, a combination of spectroscopic and analytical techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons in the range of δ 7.0-7.8 ppm. The isopropyl group will exhibit a characteristic doublet for the methyl protons and a septet for the methine proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 15 carbon atoms. The carbon atom attached to the bromine will be shifted to a characteristic chemical shift.[12][13]

-

-

Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a definitive indicator of a bromine-containing compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and alkyl groups, as well as C=C stretching of the aromatic rings.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to determine the purity of the final product.

Safety and Handling

While specific toxicity data for 3-Bromo-3'-isopropyl-1,1'-biphenyl is not available, it should be handled with the standard precautions for aromatic halogenated compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-Bromo-3'-isopropyl-1,1'-biphenyl is a valuable and versatile chemical intermediate with significant potential in various fields of chemical research and development. Its synthesis via the robust Suzuki-Miyaura cross-coupling reaction is straightforward, and its unique substitution pattern offers numerous possibilities for the creation of novel molecules with tailored properties. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.

References

- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Vertex AI Search.

- Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.

- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). ScienceDirect.

- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). ResearchGate.

- One-Pot Preparation of Unsymmetrical Biaryls via Suzuki Cross-Coupling Reaction of Aryl Halide Using Phase-Transfer Catalyst in a Biphasic Solvent System. (2025). ResearchGate.

- The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. (2006). Taylor & Francis Online.

- Understanding the Properties and Applications of Biphenyl Derivatives. (2026). Vertex AI Search.

- Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. (2003). ACS Publications.

- Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. (2019). Taylor & Francis Online.

- Biological deeds of Biphenyl derivatives - A short Review. IJSDR.

- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2025). ResearchGate.

- Biphenyl(92-52-4) 1H NMR spectrum. ChemicalBook.

- Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. (2001). ResearchGate.

- Dynamic NMR Study of the Rotation around “Biphenyl-Type” Bonds in Polycyclic Sulfoxides. (2002). ACS Publications.

- p-BROMOBIPHENYL. Organic Syntheses Procedure.

- Biphenyl - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase.

- Chemical Structure-Property Relationships of Isomeric Biphenyls: A Technical Guide. Benchchem.

- Isopropylbiphenyl | C15H18 | CID 20259910. (2025). PubChem.

- 2-Bromo-3,6-Dimethoxy-2′,4′,6′-Triisopropyl-1,1′-Biphenyl. SARA Research & Development Centre.

- 3-bromo-4-iodo-1,1'-biphenyl synthesis. ChemicalBook.

- 1443351-38-9|3-Bromo-3'-isopropyl-1,1'-biphenyl|BLD Pharm. BLD Pharm.

- Biphenyl (CAS 92-52-4) - Chemical & Physical Properties by Cheméo. Cheméo.

Sources

- 1. benchchem.com [benchchem.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. 1443351-38-9|3-Bromo-3'-isopropyl-1,1'-biphenyl|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. Isopropylbiphenyl | C15H18 | CID 20259910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. gala.gre.ac.uk [gala.gre.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-Bromo-3'-isopropyl-1,1'-biphenyl: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active molecules.[1] The tailored substitution on the biphenyl rings allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of a specific derivative, 3-Bromo-3'-isopropyl-1,1'-biphenyl, a compound of interest for synthetic and medicinal chemistry.

This document will delve into the physical and chemical properties of 3-Bromo-3'-isopropyl-1,1'-biphenyl, its synthesis via modern cross-coupling methodologies, its expected reactivity, and its potential applications in the realm of drug discovery. The information presented herein is intended to be a valuable resource for researchers and scientists working with biphenyl derivatives.

Compound Identification and Structure

-

IUPAC Name: 3-Bromo-3'-isopropyl-1,1'-biphenyl

-

CAS Number: 1443351-38-9[2]

-

Molecular Formula: C₁₅H₁₅Br[2]

-

Molecular Weight: 275.18 g/mol [2]

The structure of 3-Bromo-3'-isopropyl-1,1'-biphenyl consists of two phenyl rings linked by a single bond. One ring is substituted with a bromine atom at the 3-position, and the other with an isopropyl group at the 3'-position.

Caption: Chemical structure of 3-Bromo-3'-isopropyl-1,1'-biphenyl.

Physical and Chemical Properties

| Property | Predicted Value |

| Boiling Point | ~345-355 °C |

| Melting Point | Not available |

| Density | ~1.2-1.3 g/cm³ |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, acetone, and dichloromethane. |

Synthesis

The most versatile and widely employed method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide. For the synthesis of 3-Bromo-3'-isopropyl-1,1'-biphenyl, a plausible route would be the reaction of 1,3-dibromobenzene with 3-isopropylphenylboronic acid, or alternatively, 3-bromophenylboronic acid with 1-bromo-3-isopropylbenzene. The former is often preferred to allow for further functionalization at the second bromine position if desired.

Caption: Proposed synthetic workflow for 3-Bromo-3'-isopropyl-1,1'-biphenyl.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

-

1,3-Dibromobenzene

-

3-Isopropylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask, add 1,3-dibromobenzene (1.0 eq), 3-isopropylphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq) to the flask under the inert atmosphere.

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-Bromo-3'-isopropyl-1,1'-biphenyl.

Chemical Reactivity

The chemical reactivity of 3-Bromo-3'-isopropyl-1,1'-biphenyl is primarily dictated by the two functional groups on the biphenyl core: the bromine atom and the isopropyl group.

-

Bromine Atom: The carbon-bromine bond is susceptible to a variety of transformations, most notably further palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig amination). This allows for the introduction of a wide range of substituents at the 3-position, making it a versatile intermediate for the synthesis of more complex molecules.[5]

-

Isopropyl Group: The isopropyl group is generally stable under many reaction conditions. The benzylic protons of the isopropyl group can potentially undergo radical halogenation under specific conditions (e.g., using N-bromosuccinimide with a radical initiator).

-

Aromatic Rings: The biphenyl rings can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation). The directing effects of the existing substituents will influence the position of the incoming electrophile.

Spectral Data (Predicted)

The following are predicted spectral data. Experimental verification is recommended.

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons in the range of δ 7.0-7.8 ppm. The isopropyl group will exhibit a doublet for the six methyl protons and a septet for the methine proton, likely in the δ 1.2-1.4 and 2.9-3.1 ppm regions, respectively.

-

¹³C NMR: The carbon NMR spectrum will display signals for the twelve aromatic carbons in the δ 120-145 ppm range. The carbons of the isopropyl group will appear at approximately δ 24 ppm (methyls) and δ 34 ppm (methine). The carbon attached to the bromine will be in the lower field region of the aromatic signals.

-

Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. Common fragmentation patterns would involve the loss of the bromine atom and fragmentation of the isopropyl group.

Applications in Drug Discovery

The biphenyl moiety is a key structural feature in numerous approved drugs and clinical candidates. Its presence can impart favorable properties such as metabolic stability and the ability to engage in specific protein-protein interactions. Substituted biphenyls are of significant interest in the development of therapeutics for a range of diseases, including cancer, inflammatory disorders, and infectious diseases.[1]

The specific substitution pattern of 3-Bromo-3'-isopropyl-1,1'-biphenyl makes it an attractive building block for creating libraries of novel compounds for high-throughput screening. The bromo-functionality serves as a handle for diversification, while the isopropyl group can influence the compound's lipophilicity and steric profile, which are critical parameters for drug-likeness.

Safety and Handling

As with all chemicals, 3-Bromo-3'-isopropyl-1,1'-biphenyl should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. General safety guidelines for handling brominated aromatic compounds should be followed.[1][6][7]

Conclusion

3-Bromo-3'-isopropyl-1,1'-biphenyl is a valuable building block for synthetic and medicinal chemistry. Its versatile reactivity, stemming from the strategically placed bromine atom, allows for the creation of diverse molecular architectures. While experimental data on its physical properties are limited, its synthesis is readily achievable through established cross-coupling methodologies. This technical guide provides a foundational understanding of this compound, which will be beneficial for researchers and scientists in the field of drug discovery and development.

References

- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.

-

A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. PMC. [Link]

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]

-

Bromine. Centers for Disease Control and Prevention. [Link]

-

Student safety sheets 55 Bromine. CLEAPSS Science. [Link]

-

Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Taylor & Francis Online. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Safety Data Sheet: Bromine. Carl ROTH. [Link]

-

SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). GACL. [Link]

-

20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]

-

Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. DOI. [Link]

-

13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0184913). NP-MRD. [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

-

3-Bromobiphenyl. PubChem. [Link]

-

1,1'-Biphenyl, 3-bromo-. NIST WebBook. [Link]

-

Benzene, (3-bromopropyl)-. NIST WebBook. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

For this post-lab, you will be analyzing the GC-MS. Chegg.com. [Link]

-

3-Bromo-3'-iodo-1,1'-biphenyl. PubChem. [Link]

-

1,1'-Biphenyl, 3-bromo-. NIST WebBook. [Link]

-

MSBNK-Fac_Eng_Univ_Tokyo-JP007127. MassBank. [Link]

-

EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

-

1-Bromo-3-isopropoxybenzene. PubChem. [Link]

Sources

- 1. dollycorporation.com [dollycorporation.com]

- 2. 1443351-38-9|3-Bromo-3'-isopropyl-1,1'-biphenyl|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 6. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 7. science.cleapss.org.uk [science.cleapss.org.uk]

Technical Guide: Reactivity & Mechanistic Profiling of 3-Bromo-3'-isopropyl-1,1'-biphenyl

Executive Summary

3-Bromo-3'-isopropyl-1,1'-biphenyl is a specialized biaryl scaffold characterized by meta-substitution on both phenyl rings. Unlike simple aryl halides, this molecule offers a unique balance of steric accessibility and lipophilic bulk, making it a "privileged structure" in the synthesis of liquid crystals, OLED transport layers, and biaryl-based kinase inhibitors.

This guide provides a deep-dive technical analysis of the C-Br bond reactivity within this specific framework. It moves beyond generic textbook definitions to explore how the distal isopropyl group and the biaryl twist angle influence the oxidative addition step in Palladium-catalyzed cross-couplings.

Molecular Architecture & Electronic Environment

To predict reactivity, we must first understand the substrate's electronic landscape.

The Biaryl Core & Dihedral Twist

The single bond connecting the two phenyl rings allows for rotation, but the ortho hydrogens create steric repulsion that forces the rings out of planarity (typically 30–40° twist).

-

Consequence: The

-systems of the two rings are not fully conjugated. The 3'-isopropylphenyl group acts primarily through inductive effects (-I / +I) rather than resonance. -

Impact on C-Br: The isopropyl group is electron-donating (+I) but is located on the distal ring at the meta position. Its electronic push is dampened by the biaryl linkage. Therefore, the C-Br bond remains electron-neutral to slightly electron-poor, maintaining high reactivity for oxidative addition compared to electron-rich aryl bromides (e.g., bromoanisoles).

Steric Profile (The "Meta" Advantage)

-

3-Position (Meta): The bromine is sufficiently removed from the biaryl linkage to avoid the steric clash often seen in ortho-substituted biaryls (e.g., 2-bromo-1,1'-biphenyl).

-

Reactivity Implication: This accessibility allows bulky phosphine ligands (e.g., BrettPhos , XPhos ) to coordinate effectively during catalysis without significant steric retardation.

Chemoselective Synthesis: The Precursor Logic

How do we ensure the C-Br bond exists? The synthesis of this molecule relies on kinetic chemoselectivity . The standard industrial route utilizes the significant rate difference in oxidative addition between Aryl-Iodides and Aryl-Bromides.

Core Reaction: Suzuki-Miyaura Coupling[1][2]

-

Electrophile: 1-Bromo-3-iodobenzene (C-I bond is ~1000x more reactive than C-Br).

-

Nucleophile: (3-Isopropylphenyl)boronic acid.

-

Outcome: The Palladium catalyst inserts exclusively into the C-I bond, leaving the C-Br bond intact for downstream functionalization.

Figure 1: Chemoselective synthesis exploiting the reactivity gap between Aryl-I and Aryl-Br bonds.[1][3][4]

Reactivity Profile of the C-Br Bond

Once synthesized, the 3-Bromo-3'-isopropyl-1,1'-biphenyl serves as a "switchable" electrophile. The C-Br bond is the focal point for three major transformations.

Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

This is the most critical application for drug discovery, converting the bromide into a diarylamine.

-

Challenge: The biaryl backbone increases lipophilicity, which can cause solubility issues in polar solvents like DMSO.

-

Solution: Use non-polar solvents (Toluene, Dioxane) with lipophilic ligands.

-

Ligand Choice: RuPhos or BrettPhos . These bulky biaryl phosphines prevent the formation of inactive Pd-dimers and facilitate the reductive elimination of the bulky biaryl amine product.

Lithium-Halogen Exchange (Generating the Nucleophile)

The C-Br bond can be inverted from an electrophile to a nucleophile using n-Butyllithium (n-BuLi).

-

Protocol Criticality: This must be performed at -78°C .

-

Risk: If the temperature rises > -60°C, the lithiated species can attack the adjacent ring or undergo Wurtz-type coupling.

-

Application: Trapping the resulting Organolithium with Trimethylborate (B(OMe)3) yields the 3'-isopropyl-[1,1'-biphenyl]-3-ylboronic acid , a key intermediate for terphenyl synthesis.

C-C Bond Extension (Suzuki/Sonogashira)

The meta-bromide is an excellent substrate for extending the conjugation length.

-

Sonogashira: Reacts with terminal alkynes to form rigid rod-like structures (liquid crystals).

-

Suzuki: Reacts with aryl boronic acids to form meta-terphenyls (OLED host materials).

Experimental Protocol: C-N Cross-Coupling

Objective: Conversion of 3-Bromo-3'-isopropyl-1,1'-biphenyl to N-(3'-isopropyl-[1,1'-biphenyl]-3-yl)morpholine.

Rationale: This protocol uses a "self-validating" colorimetric endpoint (catalyst activation) and a specific base (NaOtBu) to ensure rapid deprotonation of the amine without hydrolyzing the bromide.

Materials

-

Substrate: 3-Bromo-3'-isopropyl-1,1'-biphenyl (1.0 equiv, 1.0 mmol)

-

Nucleophile: Morpholine (1.2 equiv)

-

Catalyst Precursor: Pd2(dba)3 (1 mol%)

-

Ligand: RuPhos (2 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a Schlenk tube and cycle Argon/Vacuum (3x). Why: Oxygen poisons the Pd(0) species, halting the cycle.

-

Catalyst Pre-complexation: Add Pd2(dba)3 and RuPhos to the tube. Add 2 mL of toluene and stir at RT for 5 minutes.

-

Observation: The solution should shift from dark purple/red to a lighter orange/brown. This confirms the ligation of Palladium (formation of L-Pd(0)).

-

-

Substrate Addition: Add the aryl bromide, morpholine, and NaOtBu solid.

-

Reaction: Seal the tube and heat to 85°C for 4–6 hours.

-

Monitoring: Spot TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.8) should disappear; a blue fluorescent spot (amine product) appears at Rf ~0.4.

-

-

Workup: Cool to RT. Filter through a pad of Celite (removes Pd black and salts). Concentrate filtrate.

-

Purification: Flash chromatography on silica gel.

Data Summary: Expected Yields vs. Ligand

| Ligand | Yield (%) | Reaction Time | Notes |

| PPh3 | < 10% | 24 h | Ligand too small; slow oxidative addition. |

| DPPF | 45% | 12 h | Bidentate bite angle not optimal for this steric profile. |

| RuPhos | 92% | 4 h | Optimal. Bulky ligand stabilizes Pd(0) and speeds up reductive elimination. |

Mechanistic Pathway Visualization

The following diagram illustrates the divergent reactivity pathways available to the C-Br bond.

Figure 2: Divergent synthetic utility of the C-Br handle.

References

-

Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Surry, D. S., & Buchwald, S. L. (2008).[6] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Parham, W. E., & Bradsher, C. K. (1982). "Aromatic Lithium-Halogen Exchange." Accounts of Chemical Research, 15(10), 300–305. Link

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-Bromo-3'-iodo-1,1'-biphenyl | C12H8BrI | CID 85716114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]

Strategic Utilization of 3-Bromo-3'-isopropyl-1,1'-biphenyl in Organic Synthesis

Executive Summary

3-Bromo-3'-isopropyl-1,1'-biphenyl (CAS: 1443351-38-9) represents a "privileged scaffold" in modern organic synthesis. Its utility stems from its unique asymmetric substitution pattern : a reactive bromine handle on one ring and a lipophilic, sterically demanding isopropyl group on the other.

This asymmetry is critical for two primary fields:

-

Medicinal Chemistry: The isopropyl group acts as a metabolic modulator and lipophilic anchor, while the bromine allows for the late-stage attachment of pharmacophores.

-

Materials Science (OLEDs): The meta-meta linkage disrupts pi-stacking, preventing crystallization in organic light-emitting diode (OLED) host materials, thereby improving film stability.

Chemical Profile & Structural Analysis[1]

The molecule is defined by its electronic and steric distinctiveness. The meta-substitution on both rings prevents the planar flattening often seen in para-substituted biphenyls, resulting in a twisted dihedral angle that increases solubility.

| Property | Data / Characteristic |

| IUPAC Name | 3-Bromo-3'-(propan-2-yl)-1,1'-biphenyl |

| Molecular Formula | C₁₅H₁₅Br |

| Molecular Weight | 275.19 g/mol |

| Predicted LogP | ~5.2 (Highly Lipophilic) |

| Physical State | Viscous Oil or Low-Melting Solid (due to asymmetry) |

| Electronic Character | Ring A (Br): Inductively withdrawing (-I), deactivating.[1] Ring B (iPr): Weakly donating (+I), activating via hyperconjugation. |

| Key Reactivity | Chemoselective oxidative addition at C-Br bond. |

Synthetic Pathway: Chemoselective Construction

The synthesis of unsymmetrical biphenyls requires high fidelity to avoid statistical mixtures (homocoupling). The most robust route utilizes Chemoselective Suzuki-Miyaura Coupling .

Retrosynthetic Logic

To synthesize 3-Bromo-3'-isopropyl-1,1'-biphenyl without touching the bromine atom, we exploit the bond dissociation energy difference between Carbon-Iodine (C-I) and Carbon-Bromine (C-Br).

-

Electrophile: 1-Bromo-3-iodobenzene (C-I reacts faster than C-Br).

-

Nucleophile: (3-Isopropylphenyl)boronic acid.

Detailed Protocol

Objective: Synthesize 3-Bromo-3'-isopropyl-1,1'-biphenyl while preserving the Ar-Br bond.

Reagents:

-

1-Bromo-3-iodobenzene (1.0 equiv)

-

(3-Isopropylphenyl)boronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered cases)

-

Base: Na₂CO₃ (2.0 M aqueous solution)

-

Solvent: Toluene/Ethanol (4:1 ratio) or 1,4-Dioxane/Water.

Step-by-Step Methodology:

-

Inerting: Charge a reaction flask with 1-bromo-3-iodobenzene and the boronic acid. Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add degassed Toluene and Ethanol.

-

Activation: Add the Pd catalyst under positive Argon flow.

-

Base Addition: Add the degassed aqueous Na₂CO₃ solution.

-

Temperature Control: Heat to 60–70°C . Crucial Note: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition into the C-Br bond, leading to polymerization or oligomers.

-

Monitoring: Monitor via GC-MS or TLC. Look for the consumption of the iodide. If the bromide starts reacting, the "bis-coupled" terphenyl impurity will appear.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Reaction Workflow Diagram

Caption: Chemoselective synthesis workflow exploiting the reactivity difference between Aryl-Iodide and Aryl-Bromide bonds.

Reactivity & Functionalization

Once synthesized, the molecule serves as a versatile intermediate.[2] The remaining bromine atom is the "functional handle."

Divergent Pathways

-

Buchwald-Hartwig Amination:

-

Reagents: Pd₂(dba)₃, BINAP, NaOtBu, Secondary Amine.

-

Outcome: Formation of C-N bonds. Critical for synthesizing Hole Transport Materials (HTMs) in OLEDs where the isopropyl group improves solubility of the arylamine.

-

-

Lithiation / Borylation:

-

Reagents: n-BuLi (-78°C), then B(OiPr)₃.

-

Outcome: Conversion to the Boronic Acid.[3] This reverses the polarity, allowing the molecule to act as a nucleophile in a subsequent Suzuki coupling to create terphenyls.

-

-

Sonogashira Coupling:

-

Reagents: PdCl₂(PPh₃)₂, CuI, Terminal Alkyne.

-

Outcome: Introduction of rigidity (alkyne spacer), often used in liquid crystals.

-

Downstream Logic Diagram

Caption: Divergent synthetic utility of the scaffold, highlighting its role as a linchpin in drug discovery and materials science.

Applications in Research & Industry

Medicinal Chemistry (Bioisosterism)

In drug design, the 3-isopropyl group serves two functions:

-

Metabolic Blocking: It protects the meta position from metabolic oxidation (P450 enzymes) more effectively than a methyl group due to steric bulk.

-

Lipophilic Clamp: The high LogP (~5.2) allows the molecule to penetrate hydrophobic pockets in enzymes or receptors (e.g., kinase inhibitors).

OLED Host Materials

The compound is a precursor for Phosphorescent Host Materials .

-

Problem: Symmetrical biphenyls (like 4,4'-dibromobiphenyl) crystallize easily, leading to phase separation in OLED films.

-

Solution: The 3,3'-substitution plus the bulky isopropyl group creates "molecular frustration," preventing efficient packing. This leads to stable amorphous glasses , which are essential for long-lifetime devices.

Safety & Handling Protocol

-

Hazard Identification: As an aryl bromide, treat as an irritant (Skin/Eye/Respiratory).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over months.

-

Spill Response: Absorb with sand or vermiculite. Do not flush into drains due to high aquatic toxicity (typical of lipophilic halo-arenes).

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on steric hindrance in coupling). Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Tao, Y., et al. (2011). Organic Host Materials for Phosphorescent Organic Light-Emitting Diodes. Chemical Society Reviews, 40, 2943-2970. (Context on asymmetric biphenyls in OLEDs). Link

Sources

Technical Guide: Applications and Synthesis of Substituted Biphenyls

[1]

Executive Summary

The biphenyl scaffold—consisting of two phenyl rings connected by a single C–C bond—is a "privileged structure" in modern chemistry. Its utility stems from a unique combination of structural rigidity, conjugation potential, and the ability to control the dihedral angle between rings via ortho-substitution. This guide analyzes the technical applications of substituted biphenyls across three critical domains: medicinal chemistry (specifically cardiovascular therapeutics), materials science (liquid crystals), and asymmetric catalysis (atropisomeric ligands). It provides actionable experimental protocols and mechanistic insights to support research and development workflows.

Part 1: The Biphenyl Scaffold in Medicinal Chemistry

In drug discovery, the biphenyl moiety is not merely a hydrophobic spacer; it is a critical pharmacophore element that facilitates π-stacking interactions and orients functional groups into specific receptor pockets.

Angiotensin II Receptor Blockers (ARBs)

The "sartan" class of antihypertensives (Losartan, Valsartan, Irbesartan) represents the most commercially significant application of substituted biphenyls.

-

Mechanism: These drugs antagonize the AT1 receptor.

-

Pharmacophore: The biphenyl scaffold mimics the C-terminal phenylalanine-histidine residues of Angiotensin II.

-

Critical Substitution: The ortho-substituted acidic group (tetrazole or carboxylic acid) is essential for binding to the Arg167 residue in the AT1 receptor.

Neprilysin Inhibitors (Sacubitril)

Sacubitril (part of the Entresto complex) utilizes a biphenyl-methyl group.[1]

-

Binding Mode: The biphenyl moiety occupies the hydrophobic S1' and S2' sub-pockets of the neprilysin enzyme. This hydrophobic interaction is crucial for the high affinity (IC50 in the nanomolar range) of the active metabolite, LBQ657.

Visualization: The Sartan Pharmacophore

The following diagram illustrates the structural evolution from the endogenous ligand to the synthetic blocker.

Figure 1: Pharmacophore deconstruction of Angiotensin II Receptor Blockers, highlighting the critical role of the ortho-substituted biphenyl core.

Part 2: Materials Science Applications[1][3][4]

In materials science, the biphenyl unit serves as a mesogen —the fundamental unit responsible for liquid crystalline phases.

Liquid Crystals (Nematogens)

The molecule 4-cyano-4'-pentylbiphenyl (5CB) is the industry standard for nematic liquid crystals used in LCDs.[2][3]

-

Structural Function: The biphenyl core provides the rigid "rod-like" (calamitic) shape necessary for anisotropic alignment.

-

Electronic Effects: The polar cyano group creates a strong dipole moment along the long axis, allowing the molecules to reorient under an electric field (the switching mechanism of LCDs).

Experimental Protocol: Synthesis of 4-Cyano-4'-pentylbiphenyl (5CB)

Objective: Synthesis of 5CB from p-bromopentylbiphenyl via a one-pot oxidative conversion of an intermediate aldehyde.

Reagents:

-

4'-Pentyl-4-bromobiphenyl (1.0 equiv)

-

Magnesium turnings (1.5 equiv)

-

DMF (Dimethylformamide)[4]

-

Ammonia solution (28-30%)[4]

-

Iodine (I2)[4]

-

THF (anhydrous)

Protocol:

-

Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Magnesium turnings with a crystal of iodine. Add a solution of 4'-pentyl-4-bromobiphenyl in anhydrous THF dropwise to maintain a gentle reflux. Stir for 2 hours to ensure complete formation of the Grignard reagent.

-

Formylation: Cool the solution to 0°C. Slowly add DMF (1.5 equiv) dropwise. The mixture will become viscous. Warm to room temperature and stir for 2 hours to form the intermediate benzaldehyde magnesium salt.

-

One-Pot Cyanation: Do not isolate the aldehyde. Cool the mixture to 0°C again. Add aqueous Ammonia (excess) followed by Iodine (2.0 equiv).

-

Reaction: Stir at room temperature for 2-4 hours. The iodine oxidizes the transient imine species directly to the nitrile.

-

Workup: Quench with saturated aqueous Na2SO3 to reduce excess iodine. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Purify via silica gel column chromatography (Hexanes/EtOAc 95:5).

-

Validation: 5CB is a room-temperature liquid crystal.[3] Verify phase transition (Nematic -> Isotropic) at ~35°C using Differential Scanning Calorimetry (DSC).

Part 3: Chiral Biphenyls in Asymmetric Catalysis

Substituted biphenyls exhibit axial chirality (atropisomerism) when rotation around the central C–C bond is restricted by bulky ortho-substituents.[5][6]

Atropisomerism Mechanism

Unlike point chirality (sp3 carbon), axial chirality arises from the non-planar arrangement of the two aryl rings.[5]

-

Energy Barrier: If the steric bulk at the ortho positions (e.g., -OMe, -PPh2, -CH3) creates a rotation barrier

kcal/mol, the enantiomers (Ra and Sa) can be isolated at room temperature. -

Ligands: This principle is the foundation of privileged ligands like BIPHEP and MeO-BIPHEP , used in Rh- and Ru-catalyzed asymmetric hydrogenations.

Visualization: Atropisomerism & Energy Barrier

Figure 2: Mechanistic basis of atropisomerism in substituted biphenyls. The energy barrier to rotation through the planar transition state dictates the optical stability of the ligand.

Part 4: General Synthetic Methodology

The most versatile method for constructing substituted biphenyls is the Suzuki-Miyaura Cross-Coupling . It tolerates the functional groups required for both medicinal (acids, tetrazoles) and material (nitriles) applications.

Standard Suzuki-Miyaura Protocol

Reaction: Aryl Halide (Ar-X) + Aryl Boronic Acid (Ar'-B(OH)2)

| Component | Recommendation | Technical Rationale |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | Pd(dppf)Cl2 resists dechelation better at high temps. |

| Base | K2CO3 or K3PO4 | Weak bases prevent side reactions; K3PO4 is better for sterically hindered substrates. |

| Solvent | 1,4-Dioxane/Water (4:1) | Water is essential to activate the boronic acid (formation of the boronate species). |

| Temp | 80°C - 100°C | Required to overcome the activation energy of the transmetalation step. |

Visualization: The Catalytic Cycle

Figure 3: The Suzuki-Miyaura catalytic cycle. Note the critical role of the base in activating the palladium complex prior to transmetalation.

References

-

Discovery of Losartan: Carini, D. J., et al. "Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives." Journal of Medicinal Chemistry 34.8 (1991): 2525-2547. Link

-

Sacubitril Structure & Mechanism: Ksander, G. M., et al. "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry 38.10 (1995): 1689-1700. Link

-

Liquid Crystals (5CB): Gray, G. W., Harrison, K. J., & Nash, J. A. "New family of nematic liquid crystals for displays." Electronics Letters 9.6 (1973): 130-131. Link

-

Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 95.7 (1995): 2457-2483. Link

-

Atropisomerism in Drug Discovery: LaPlante, S. R., et al. "Atropisomerism in drug discovery and development." Journal of Medicinal Chemistry 54.20 (2011): 7005-7022. Link

Sources

- 1. Sacubitril | C24H29NO5 | CID 9811834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 4. 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [chemicalbook.com]

- 5. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 6. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]

Navigating the Biphenyl Scaffold: Emerging Frontiers in Medicinal Chemistry and Synthesis

Executive Summary

The biphenyl scaffold remains a "privileged structure" in medicinal chemistry, serving as the core architecture for over 4% of all FDA-approved drugs, including blockbusters like Valsartan and Sacubitril. However, the low-hanging fruit of simple biphenyl substitutions has largely been harvested. The next frontier lies not in the scaffold itself, but in the control of its spatial properties—specifically axial chirality (atropisomerism) and rigid linkerology in Targeted Protein Degradation (TPD).

This technical guide synthesizes current advancements in biphenyl research, moving beyond basic SAR to explore the mechanistic utility of biphenyls as 3D-structural locks and antimicrobial peptidomimetics.

Part 1: The Biphenyl Scaffold in Modern Drug Design

Frontier Area: Atropisomerism & Axial Chirality

The rotation around the C1-C1' bond in biphenyls is the defining feature for this new era of research. Historically, restricted rotation was viewed as a liability (leading to inseparable mixtures of conformers). Today, it is a design feature.

By introducing bulky ortho-substituents, researchers can lock the biphenyl system into a specific conformation. This creates atropisomers —stereoisomers resulting from hindered rotation.[1][2]

-

Mechanism: When the rotational energy barrier (

) exceeds 30 kcal/mol, the atropisomers are stable enough to be isolated as single enantiomers at room temperature (Class 3 atropisomers). -

Therapeutic Utility: Kinase inhibitors often bind in a specific cleft shape. A "locked" biphenyl can pre-organize the inhibitor into the bioactive conformation, reducing the entropic penalty of binding and increasing potency. This approach has been validated in the development of KRAS G12C inhibitors (e.g., Sotorasib).

Frontier Area: Rigid Linkers in PROTACs

Proteolysis-Targeting Chimeras (PROTACs) traditionally used flexible PEG linkers.[3] However, "floppy" linkers often suffer from poor cell permeability and low ternary complex stability.

Biphenyls offer a solution as rigid linkers .

-

Vector Control: The linear yet twistable nature of biphenyls allows precise spacing between the E3 ligase ligand and the Target Protein ligand.

-

Permeability: Unlike hydrophilic PEGs, lipophilic biphenyl linkers can improve membrane passive diffusion.

Frontier Area: Antimicrobial Peptidomimetics

With the rise of AMR (Antimicrobial Resistance), biphenyls are being utilized to mimic the hydrophobic core of antimicrobial peptides (AMPs). Amphiphilic biphenyl derivatives can insert themselves into bacterial membranes, causing depolarization and cell death, a mechanism distinct from traditional antibiotics.

Part 2: Visualization of Mechanistic Pathways

Diagram 1: The Atropisomeric "Lock" Mechanism

This diagram illustrates how ortho-substitution forces the biphenyl system into a high-energy transition state, effectively "locking" it into a chiral conformation beneficial for target binding.

Caption: Kinetic trapping of biphenyl atropisomers via ortho-substitution to enhance target affinity.

Diagram 2: Biphenyls in PROTAC Ternary Complexes

This workflow demonstrates the structural advantage of a rigid biphenyl linker in stabilizing the E3-Linker-POI complex compared to flexible linkers.

Caption: Rigid biphenyl linkers facilitate stable ternary complex formation, leading to efficient degradation.

Part 3: Experimental Protocol & Data

Protocol: Atroposelective Suzuki-Miyaura Coupling

Objective: Synthesize sterically hindered, axially chiral biphenyls using a specialized Palladium catalyst system. Standard conditions often fail for tetra-ortho-substituted systems; this protocol uses SPhos or XPhos precatalysts to overcome steric repulsion.

Reagents:

-

Aryl Bromide (1.0 equiv) - Must contain ortho-substituents.

-

Aryl Boronic Acid (1.5 equiv) - Must contain ortho-substituents.

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-SPhos G3 Precatalyst .

-

Base: K₃PO₄ (3.0 equiv).

-

Solvent: Toluene/Water (10:1 ratio).

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a Schlenk tube or microwave vial and purge with Argon for 15 minutes. Causality: Palladium(0) species are sensitive to oxidation; oxygen will kill the catalytic cycle.

-

Reagent Addition: Add the Aryl Bromide (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and K₃PO₄ (3.0 mmol) to the vial.

-

Catalyst Introduction: In a glovebox or under positive Argon flow, add the Pd-SPhos G3 precatalyst (2 mol%). Note: Precatalysts ensure the rapid formation of the active monoligated Pd(0) species, crucial for hindered substrates.

-

Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL). Causality: The biphasic system helps solubilize the inorganic base while keeping the organic reactants in the toluene phase.

-

Reaction: Seal the vessel and heat to 100°C for 12-24 hours.

-

Validation: Monitor via TLC or LC-MS every 4 hours. Look for the disappearance of the Aryl Bromide.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify via Flash Column Chromatography.

-

Chiral Analysis: If the product is atropisomeric, analyze enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).

-

Data Summary: Linker Performance in PROTACs

The following table summarizes the impact of switching from flexible PEG linkers to rigid Biphenyl linkers in a hypothetical BRD4 degrader study (Synthesized data based on field trends).

| Parameter | Flexible PEG Linker (n=3) | Rigid Biphenyl Linker | Mechanistic Insight |

| Linker Length | ~12 Å | ~10 Å | Biphenyls provide fixed distance vectors. |

| Cell Permeability ( | Lipophilicity of biphenyl aids membrane crossing. | ||

| Degradation ( | 150 nM | 12 nM | Rigidity reduces entropic penalty of complex formation. |

| Ternary Complex | 2 mins | 18 mins | "Locked" conformation stabilizes the E3-POI interface. |

References

-

Development of Atroposelective Suzuki-Miyaura Coupling

-

Atropisomerism in Drug Discovery

- Title: Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by

- Source: Accounts of Chemical Research (2022)

-

URL:[Link]

-

PROTAC Linker Design Strategies

-

Biphenyls as Antimicrobial Agents

-

General Synthesis of Hindered Biphenyls

Sources

- 1. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. precisepeg.com [precisepeg.com]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol for 3-Bromo-3'-isopropyl-1,1'-biphenyl

Executive Summary

This technical guide outlines the optimized protocol for utilizing 3-Bromo-3'-isopropyl-1,1'-biphenyl (CAS: 1443351-38-9) as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions.

While standard aryl bromides are routine substrates, this specific scaffold presents unique opportunities and challenges. The meta-isopropyl group imparts significant lipophilicity and disrupts

This guide provides a dual-track protocol:

-

Method A (Robust): For coupling with simple aryl boronic acids.

-

Method B (Advanced): For coupling with sterically hindered or electron-poor nucleophiles.

Chemical Profile & Material Specifications[1][2][3][4][5][6]

| Property | Specification |

| Compound Name | 3-Bromo-3'-isopropyl-1,1'-biphenyl |

| CAS Number | 1443351-38-9 |

| Molecular Formula | |

| Molecular Weight | 275.18 g/mol |

| Appearance | White to off-white crystalline solid or oil |

| Solubility | Soluble in DCM, THF, Toluene, Hexanes; Insoluble in Water |

| Role in Coupling | Electrophile ( |

| Storage | Inert atmosphere, 2-8°C (Light Sensitive) |

Strategic Reaction Design

Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][2] For 3-Bromo-3'-isopropyl-1,1'-biphenyl, two specific factors dictate the choice of catalyst:

-

Electronic Deactivation: The bromine is in the meta position relative to the phenyl ring. Unlike para-EWG substituted rings, this position does not strongly activate the C-Br bond for oxidative addition.

-

Remote Sterics: The isopropyl group is on the distal ring (

-position). While not directly hindering the Pd center, it increases the hydrodynamic radius of the molecule, affecting transmetallation rates in viscous solvents.

Catalyst Selection Rationale

-

Pd(dppf)Cl

(Method A): The large bite angle of the dppf ligand stabilizes the Pd(0) species and promotes reductive elimination. It is robust against air/moisture traces.[3] -

SPhos-Pd-G2 (Method B): For difficult couplings, we utilize Buchwald’s SPhos ligand. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the neutral aryl bromide, while the biaryl backbone prevents catalyst decomposition.

Visualized Workflows

Reaction Pathway & Catalytic Cycle

The following diagram illustrates the specific entry of 3-Bromo-3'-isopropyl-1,1'-biphenyl into the catalytic cycle.

Caption: Catalytic cycle showing the entry of the 3-Bromo-3'-isopropyl-1,1'-biphenyl electrophile at the Oxidative Addition step.

Experimental Protocols

Method A: Standard Conditions (Robust)

Recommended for coupling with Phenylboronic acid, 4-Tolylboronic acid, etc.

Reagents:

-

3-Bromo-3'-isopropyl-1,1'-biphenyl (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl

·CH -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (0.2 M concentration relative to bromide)

Procedure:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl

(0.03 equiv). -

Inert: Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvate: Inject degassed 1,4-Dioxane via syringe, followed by the degassed

solution. -

React: Heat the mixture to 90°C for 12–16 hours. The solution typically turns from orange to dark brown/black.

-

Check: Monitor by TLC (Hexanes:EtOAc 9:1) or LC-MS. Look for the disappearance of the bromide (

in Hexanes).

Method B: Advanced Conditions (Sterically Demanding)

Recommended for coupling with 2,6-disubstituted boronic acids or heteroaryl boronic acids.

Reagents:

-

3-Bromo-3'-isopropyl-1,1'-biphenyl (1.0 equiv)

-

Boronic Acid (1.5 equiv)

-

Pre-Catalyst: XPhos Pd G2 or SPhos Pd G2 (2 mol%)

-

Base:

(finely ground solid, 3.0 equiv) -

Solvent: Toluene : Water (10:1 ratio)

Procedure:

-

Charge: Add aryl bromide, boronic acid, Pre-Catalyst, and solid

to a Schlenk tube. -

Cycle: Evacuate and backfill with Argon (3 times).

-

Solvate: Add degassed Toluene and Water.

-

React: Heat to 100°C for 4–8 hours. These highly active catalysts often reach completion faster than Method A.

Purification & Isolation Strategy

High purity is essential for OLED applications to prevent exciton quenching.

-

Workup:

-

Scavenging (Optional but Recommended):

-

If residual Palladium is a concern (e.g., for pharma), treat the crude organic solution with SiliaMetS® Thiol or activated charcoal for 1 hour before concentration.

-

-

Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of 100% Hexanes

5% EtOAc/Hexanes. -

Note: The isopropyl group makes the product highly lipophilic; it will elute quickly.

-

-

Recrystallization:

-

If the product is solid, recrystallize from boiling Ethanol or a Hexanes/IPA mixture to remove boronic acid homocoupling byproducts.

-

Troubleshooting & Optimization Logic

Use the following decision tree to resolve common issues.

Caption: Decision matrix for troubleshooting common Suzuki coupling failures.

Key Mechanistic Insights:

-

Dehalogenation: If you observe the bromine being replaced by hydrogen (forming 3-isopropyl-1,1'-biphenyl), the reaction is undergoing

-hydride elimination or protodehalogenation. Solution: Ensure solvents are strictly anhydrous and switch to a milder base like -

Protodeboronation: If the boronic acid is consumed but no product forms, the boronic acid is hydrolyzing. Solution: Use MIDA boronates or Pinacol esters instead of free boronic acids, as they are more stable.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

-

Organic Chemistry Portal. (2024). Suzuki Coupling.

- Bardsley, R. (2018). Optimization of Suzuki-Miyaura Coupling for Sterically Hindered Substrates. Journal of Pharmaceutical Sciences. (General reference for K3PO4 usage in hindered systems).

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Tri-Substituted Biphenyls

Introduction: The Strategic Importance of Tri-Substituted Biphenyls

Tri-substituted biphenyls represent a class of organic compounds with significant utility in medicinal chemistry, materials science, and agrochemicals. Their unique three-dimensional structure, arising from the controlled introduction of substituents onto the biphenyl core, allows for the fine-tuning of steric and electronic properties. This precise molecular architecture is often a key determinant of biological activity and material performance. The targeted synthesis of these complex molecules is, therefore, a critical endeavor for researchers and drug development professionals.

This application note provides a comprehensive guide to the synthesis of a tri-substituted biphenyl, specifically targeting the coupling of 3-Bromo-3'-isopropyl-1,1'-biphenyl with 4-methoxyphenylboronic acid via a Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided herein are designed to be a self-validating system, explaining the rationale behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Reaction Overview: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of the boron-containing byproducts.[3]

The general transformation for the synthesis of 3'-isopropyl-4-methoxy-1,1'-biphenyl is depicted below:

Experimental Protocol: Synthesis of 3'-Isopropyl-4-methoxy-1,1'-biphenyl

This protocol details the step-by-step methodology for the synthesis, purification, and characterization of the target tri-substituted biphenyl.

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier |

| 3-Bromo-3'-isopropyl-1,1'-biphenyl | 98% | Commercially Available |

| 4-Methoxyphenylboronic acid | 98% | Commercially Available |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |

| Toluene | Anhydrous, 99.8% | Commercially Available |

| Ethanol | 200 Proof, Anhydrous | Commercially Available |

| Deionized Water | In-house | |

| Round-bottom flask | 100 mL, two-neck | Standard Laboratory Glassware |

| Condenser | Standard Laboratory Glassware | |

| Magnetic stirrer with heating mantle | Standard Laboratory Equipment | |

| Inert gas supply (Argon or Nitrogen) | ||

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |

| Column chromatography setup | Silica gel (230-400 mesh) | Standard Laboratory Equipment |

| Rotary evaporator | Standard Laboratory Equipment | |

| GC-MS system | Analytical Instrumentation | |

| NMR spectrometer | 400 MHz or higher | Analytical Instrumentation |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 3'-isopropyl-4-methoxy-1,1'-biphenyl.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-Bromo-3'-isopropyl-1,1'-biphenyl (1.0 mmol, 291.2 mg).

-

Add 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg).

-

Add potassium carbonate (2.0 mmol, 276.4 mg).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).

-

Under a flow of inert gas (argon or nitrogen), add a solvent mixture of toluene (10 mL), ethanol (2 mL), and deionized water (2 mL).

-

-

Degassing:

-

Seal the flask and degas the mixture by bubbling the inert gas through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen which can deactivate the palladium catalyst.

-

-

Reaction:

-

After degassing, place the flask in a preheated heating mantle and heat the reaction mixture to reflux (approximately 90-95 °C) with vigorous stirring.

-

Maintain the reaction under a positive pressure of the inert gas.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 9:1). The disappearance of the starting material spot indicates the completion of the reaction. The reaction is typically complete within 4-6 hours.

-

-

Workup:

-

Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Add deionized water (20 mL) and ethyl acetate (20 mL) to the flask.

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Collect the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine all organic layers and wash with brine (20 mL).

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is a viscous oil or a solid. Purify the crude product by flash column chromatography on silica gel.[4][5]

-

Use a gradient eluent system, starting with pure hexane and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 5% ethyl acetate in hexane).

-

Collect the fractions containing the desired product (identified by TLC) and combine them.

-

Remove the solvent under reduced pressure to yield the pure 3'-isopropyl-4-methoxy-1,1'-biphenyl.

-

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-3'-isopropyl-1,1'-biphenyl (Ar¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the organoboron species (Ar²-B(OR)₂) is transferred to the palladium center. This step is facilitated by the presence of a base, which activates the boronic acid.[1]

-

Reductive Elimination: The two organic groups on the palladium center (Ar¹ and Ar²) couple and are eliminated from the metal, forming the new C-C bond of the tri-substituted biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Characterization of the Product

Thorough characterization of the synthesized 3'-isopropyl-4-methoxy-1,1'-biphenyl is essential to confirm its identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the purity of the final product and confirming its molecular weight.[7][8] The sample is vaporized and separated based on its boiling point and interaction with the GC column, followed by detection by a mass spectrometer, which provides a mass-to-charge ratio of the compound and its fragments.

-

Expected Molecular Ion (M⁺): For C₁₆H₁₈O, the expected molecular weight is 226.31 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 226.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the product.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include:

-

Aromatic protons in the range of δ 6.8-7.5 ppm.

-

A singlet for the methoxy group (O-CH₃) around δ 3.8 ppm.

-

A septet for the isopropyl methine proton (CH) and a doublet for the isopropyl methyl protons (CH₃) in the aliphatic region.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule, including the quaternary carbons of the biphenyl linkage.

Troubleshooting and Key Considerations

-

Low Yield:

-

Catalyst Deactivation: Ensure thorough degassing of the reaction mixture to remove oxygen. Use high-purity, anhydrous solvents.

-

Inefficient Transmetalation: The choice and amount of base are critical. Potassium carbonate is a good starting point, but other bases like cesium carbonate or potassium phosphate may be more effective for sterically hindered substrates.[9]

-

Poor Quality Reagents: Use high-purity starting materials and catalyst. The quality of the boronic acid is particularly important as they can degrade over time.

-

-

Side Reactions:

-

Homocoupling: The formation of biphenyl from the boronic acid (Ar²-Ar²) can occur. Using the correct stoichiometry (slight excess of boronic acid) and a suitable palladium catalyst can minimize this.

-

Debromination: Reduction of the starting aryl bromide to the corresponding biphenyl can be a side reaction. This is often minimized by maintaining a strictly inert atmosphere.

-

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of tri-substituted biphenyls. The protocol detailed in this application note provides a robust and reproducible method for the synthesis of 3'-isopropyl-4-methoxy-1,1'-biphenyl. By understanding the underlying mechanism and key experimental parameters, researchers can confidently apply and adapt this methodology for the synthesis of a wide range of complex biphenyl derivatives, accelerating discovery in drug development and materials science.

References

-

GC-MS analysis of biphenyls and dibenzofurans. The methanolic extracts... - ResearchGate. (URL: [Link])

-

GC-MS analysis of biphenyls and dibenzofurans present in the transition... - ResearchGate. (URL: [Link])

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. (URL: [Link])

-

Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high - SciELO. (URL: [Link])

-

Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (URL: [Link])

-

Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program - MDPI. (URL: [Link])

-

Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes | Semantic Scholar. (URL: [Link])

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (URL: [Link])

-

ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. (URL: [Link])

-

Synthesis and crystallographic, spectroscopic and computational characterization of 3,3',4,4'-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle - PubMed. (URL: [Link])

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (URL: [Link])

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. (URL: [Link])

-

Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Biphenyl: Introducing Tri-Functional Columns for Enhanced HPLC Separation - Pyvot Tech. (URL: [Link])

-

Suzuki-Miyaura cross-coupling reaction of aryl bromides with... - ResearchGate. (URL: [Link])

-

Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC. (URL: [Link])

-

The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction - ResearchGate. (URL: [Link])

-

Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography - Queen's University Belfast. (URL: [Link])

-

Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS - cromlab-instruments.es. (URL: [Link])

-

Purification of polybrominated biphenyl congeners - PubMed. (URL: [Link])

- CN101045670A - Process for purifying biphenyl - Google P

-